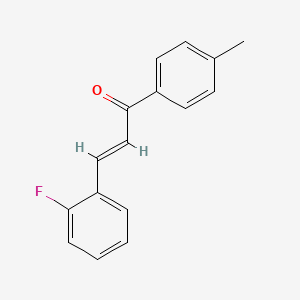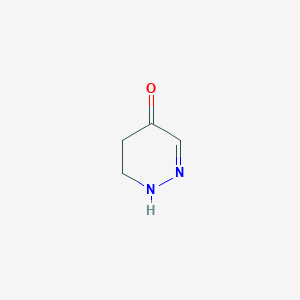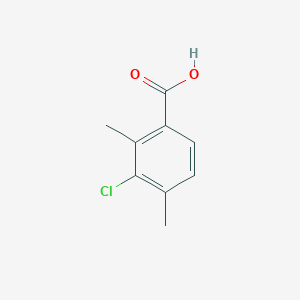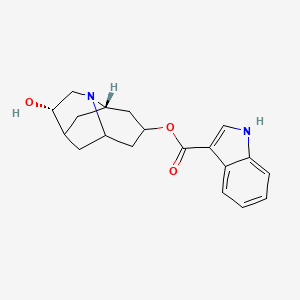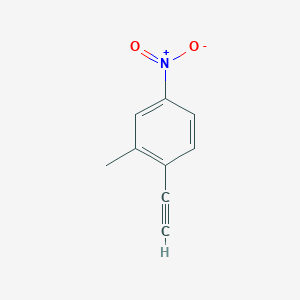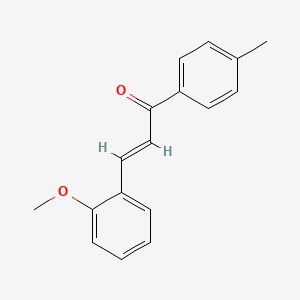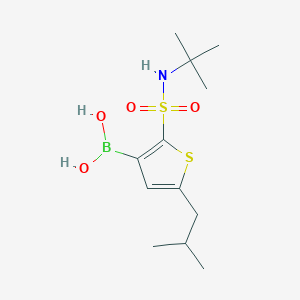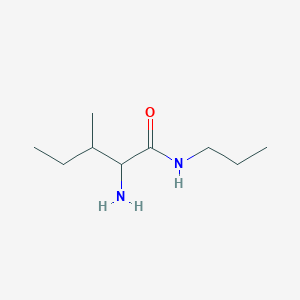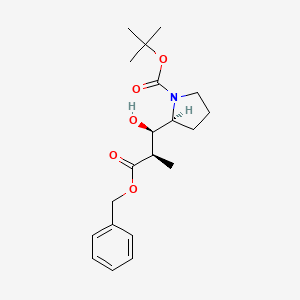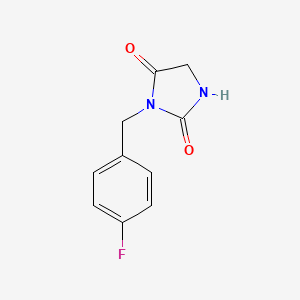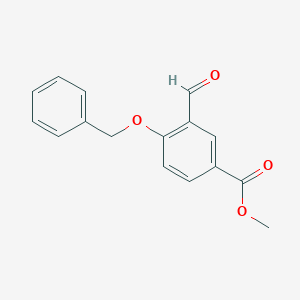
Methyl 4-(benzyloxy)-3-formylbenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has also been reported .Applications De Recherche Scientifique
Synthons for Biologically Active Compounds
Methyl 4-(benzyloxy)-3-formylbenzoate has been utilized in the synthesis of various biologically active compounds. For instance, it was used as a synthon for the preparation of aromatic analogs of effective juvenoids derived from naphthalene ozonolysis products (Kukovinets et al., 2006).
Process Optimization and Chemical Synthesis
Research has focused on optimizing processes involving this compound. For example, the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate was optimized, investigating the impact of various factors on yield (Tan Jihua, 2014).
Liquid-Crystalline Phase and Supramolecular Dendrimers
In a notable study, this compound-based monodendrons exhibited a unique thermotropic cubic liquid-crystalline phase. This discovery has implications for the design of spherical supramolecular dendrimers (Balagurusamy et al., 1997).
Spectral Analysis and Structural Elucidation
This compound has been a subject in studies aiming at spectral analysis and structural elucidation of chemical compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate (Şahin et al., 2015).
Anticancer Potency and Cell Cycle Arrest
Research into anticancer properties of certain compounds led to the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, derived from triphenylstannyl 4-formylbenzoate, showing potent and selective cytotoxicity with implications for inducing G1 and G2/M cell cycle arrest in cancer cells (Basu Baul et al., 2017).
Pharmaceutical and Biochemical Applications
Further applications in pharmaceutical and biochemical research involve the synthesis of various compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which has potential therapeutic uses (Wang et al., 2015).
Safety and Hazards
Orientations Futures
Future research could focus on developing catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation . Additionally, more research is needed to fully understand the properties and potential applications of “Methyl 4-(benzyloxy)-3-formylbenzoate” and similar compounds.
Propriétés
IUPAC Name |
methyl 3-formyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)13-7-8-15(14(9-13)10-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQWKDRRNMPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




